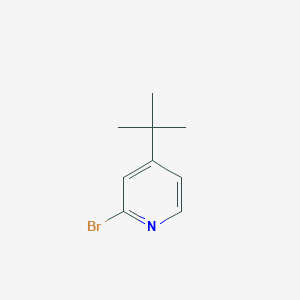

2-Bromo-4-(tert-butyl)pyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of naturally occurring and synthetic compounds. nih.govtandfonline.comnih.gov Its presence is notable in essential biomolecules such as vitamins, coenzymes, and alkaloids. nih.govtandfonline.com The unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor and a base contribute to the diverse biological activities exhibited by pyridine-containing molecules. nih.govnih.gov Consequently, the pyridine scaffold is a cornerstone in drug discovery and development, with numerous FDA-approved drugs incorporating this heterocyclic core. nih.govresearchgate.netrsc.org Beyond pharmaceuticals, pyridine derivatives are integral to the creation of agrochemicals, functional materials, and as ligands in catalysis. nih.govnih.gov

Role of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are indispensable building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. nih.govacs.org The carbon-halogen bond provides a reactive handle for a variety of chemical transformations. nih.gov The introduction of a halogen atom onto the pyridine ring is a critical step that enables subsequent functionalization through reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.govacs.org However, the synthesis of specific halopyridine isomers can be challenging due to the electron-deficient nature of the pyridine ring, often requiring specialized methods to achieve the desired regioselectivity. nih.govyoutube.com

Unique Attributes of 2-Bromo-4-(tert-butyl)pyridine Due to Substituent Effects

The compound this compound possesses a distinct combination of electronic and steric properties that make it a valuable reagent in organic synthesis. The bromine atom at the 2-position activates this site for nucleophilic substitution and facilitates participation in various cross-coupling reactions.

The tert-butyl group at the 4-position exerts a significant steric influence, which can direct the regioselectivity of reactions and affect the conformational preferences of the molecule. cymitquimica.com This bulky group can also enhance the solubility of the compound in organic solvents and influence its lipophilicity, which are important considerations in synthetic transformations and for the properties of the final products. cymitquimica.com The interplay between the electron-withdrawing nature of the bromine atom and the steric bulk of the tert-butyl group provides a unique reactivity profile that chemists can exploit for specific synthetic outcomes.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of novel organic compounds. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in constructing the core structures of many pharmaceutical and agrochemical candidates.

Furthermore, the bromine atom can be readily displaced by a variety of nucleophiles, including amines and thiols, to introduce diverse functional groups onto the pyridine ring. This versatility allows for the systematic exploration of structure-activity relationships in drug discovery programs. The compound also serves as a model system for studying the fundamental principles of reactivity and reaction mechanisms in substituted pyridines.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12BrN |

| Molecular Weight | 214.102 g/mol |

| Boiling Point | 243.6°C at 760 mmHg |

| Density | 1.293 g/cm³ |

| Flash Point | 101.1°C |

| Refractive Index | 1.521 |

| LogP | 3.1416 |

Data sourced from various chemical databases. molbase.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOACEYFXFYWUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525487 | |

| Record name | 2-Bromo-4-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-34-1 | |

| Record name | 2-Bromo-4-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Tert Butyl Pyridine

Direct Halogenation Approaches

Direct halogenation of 4-(tert-butyl)pyridine is a common and straightforward method for the synthesis of 2-bromo-4-(tert-butyl)pyridine. This approach involves the introduction of a bromine atom onto the pyridine (B92270) ring through an electrophilic substitution reaction. The regioselectivity of this reaction is a critical aspect, with the tert-butyl group influencing the position of bromination.

Bromination of 4-(tert-butyl)pyridine

The direct bromination of 4-(tert-butyl)pyridine can be achieved using various brominating agents and catalytic systems. The primary challenge lies in controlling the reaction to favor the formation of the desired 2-bromo isomer over other potential isomers.

Elemental bromine (Br₂) can be used for the direct bromination of 4-(tert-butyl)pyridine. This reaction is typically carried out in the presence of a Lewis acid catalyst and often requires elevated temperatures. The reaction of 1,4-di-tert-butylbenzene (B89470) with bromine in the presence of an iron catalyst in carbon tetrachloride yields 1,4-di-tert-butyl-2-bromobenzene, demonstrating the feasibility of brominating a benzene (B151609) ring with a tert-butyl substituent. researchgate.net While this reaction is on a benzene ring, the principles can be applied to pyridine systems. The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield of the desired this compound and minimize the formation of polybrominated byproducts.

A study on the bromination of 4-tert-butyltoluene (B18130) involves reacting it with 1.2 to 3.2 moles of bromine, optionally in an inert organic solvent, at temperatures ranging from 110 to 230°C. google.com This process yields a mixture of brominated products, and the composition can be controlled by the amount of bromine used. google.com

Table 1: Examples of Direct Bromination Reactions

| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Products | Reference |

| 1,4-di-tert-butylbenzene | Bromine | Iron | Carbon Tetrachloride | Not Specified | 1,4-di-tert-butyl-2-bromobenzene, 1-tert-butyl-3-bromobenzene, 1-tert-butyl-4-bromobenzene, 1-tert-butyl-3,4-dibromobenzene | researchgate.net |

| 4-tert-butyltoluene | Bromine | None | Optional Inert Solvent | 110-230 | 4-tert-butylbenzal bromide, 4-tert-butylbenzyl bromide, 4-tert-butylbenzotribromide | google.com |

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions. wikipedia.orgnih.gov It is often preferred over elemental bromine due to its solid nature, which makes it easier to handle, and its ability to provide a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity. wikipedia.org For the bromination of electron-rich aromatic compounds, including heterocycles, NBS is an effective reagent. nih.govmissouri.edu The reaction is typically carried out in a suitable solvent, and the conditions can be tailored to favor the desired product. The use of NBS for the bromination of 4-(tert-butyl)pyridine can provide a more controlled reaction compared to using elemental bromine.

Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are frequently employed in direct halogenation reactions to increase the electrophilicity of the bromine. The catalyst polarizes the Br-Br bond, making one bromine atom more susceptible to nucleophilic attack by the aromatic ring. In the context of brominating 2-tert-butylpyrene, iron powder is used, which forms FeBr₃ in situ, playing a significant role in directing the bromine atom. rsc.org Similarly, vanadium catalysts in the presence of AlBr₃ have been used for the oxidative bromination of arenes under molecular oxygen. researchgate.net These catalytic systems are crucial for achieving efficient bromination of aromatic compounds. rsc.orgresearchgate.net

The regioselectivity of the bromination of 4-(tert-butyl)pyridine is influenced by the steric hindrance of the tert-butyl group and the electronic effects on the pyridine ring. The bulky tert-butyl group can sterically hinder the ortho positions (3 and 5), potentially favoring substitution at the 2- and 6-positions. However, electronic factors also play a crucial role. To achieve high regioselectivity for the 2-bromo isomer, careful optimization of reaction conditions is necessary. This includes the choice of brominating agent, catalyst, solvent, and temperature. For instance, controlling the temperature can influence the positional selectivity of the bromination. mdpi.com In some cases, lower temperatures can lead to higher selectivity. mdpi.com The use of specific catalytic systems can also direct the bromination to a particular position.

Nucleophilic Substitution Routes to this compound

An alternative synthetic strategy involves nucleophilic substitution reactions. These methods typically start with a pyridine ring that already has a leaving group at the 2-position, which is then displaced by a bromide ion.

One potential route could involve the Sandmeyer-like reaction of 2-amino-4-(tert-butyl)pyridine. In this type of reaction, the amino group is first diazotized with a nitrite (B80452) source in the presence of a bromide source like hydrobromic acid. The resulting diazonium salt is then decomposed, with the diazonio group being replaced by a bromine atom. A general procedure for the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424) involves diazotization with sodium nitrite in the presence of bromine and hydrobromic acid at low temperatures. orgsyn.org This well-established method could be adapted for the synthesis of this compound from the corresponding aminopyridine derivative.

Another approach is the substitution of a hydroxyl group in 4-(tert-butyl)pyridin-2-ol. This transformation can be achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅). These reagents are effective for converting pyridones to the corresponding halopyridines.

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct Bromination | 4-(tert-butyl)pyridine | Bromine, NBS, Lewis Acid Catalysts | Atom economical, fewer steps | Potential for regioisomer formation, harsh conditions may be required |

| Nucleophilic Substitution (from amino) | 2-amino-4-(tert-butyl)pyridine | NaNO₂, HBr | High regioselectivity | Requires synthesis of the aminopyridine precursor |

| Nucleophilic Substitution (from hydroxyl) | 4-(tert-butyl)pyridin-2-ol | POBr₃, PBr₅ | Good for specific isomer synthesis | Requires synthesis of the pyridin-2-ol precursor |

Precursor Selection and Activation Strategies

The primary precursor for the synthesis of this compound is typically 4-(tert-butyl)pyridine. The core of the synthetic challenge lies in the selective bromination of the pyridine ring at the 2-position. Pyridine itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution reactions. uiowa.edu Therefore, activation of the pyridine ring or the use of specific reaction conditions is often necessary to achieve the desired substitution.

Activation strategies for pyridine rings can involve several approaches. One method is the formation of pyridine N-oxides. This strategy involves converting the pyridine to its N-oxide, which can then undergo 4-selective nitration. Subsequent treatment with halogenating agents like PHal₃ or P(O)Hal₃ can introduce the halogen at the desired position, followed by reduction of the N-oxide. nih.gov Another approach involves the formation of pyridinium (B92312) salts. For instance, N-alkenyl-2-pyridones can be prepared from 2-halopyridinium salts, which can offer milder reaction conditions compared to other methods. uiowa.eduuiowa.edu The activation can also be achieved through the use of Lewis or Brønsted acids, which can increase the electrophilicity of the pyridine ring and facilitate substitution. nih.gov For example, the combination of LiBr with TfOH has been shown to promote bromination by generating a more reactive pyridinium salt. nih.gov

Alternative Brominating Agents in Substitution Reactions

While elemental bromine can be used for the bromination of pyridines, its use often requires harsh conditions and can lead to a mixture of mono- and di-brominated isomers, which are difficult to separate. google.com To overcome these challenges, a variety of alternative brominating agents have been developed and employed.

N-bromosuccinimide (NBS) is a widely used and milder alternative to bromine for the bromination of aromatic and heterocyclic compounds. commonorganicchemistry.comresearchgate.net It is often used in conjunction with a radical initiator for benzylic brominations, but it can also be used for electrophilic aromatic substitution. commonorganicchemistry.com The reaction conditions, such as temperature and solvent polarity, can be optimized to minimize side reactions like di-bromination.

Other notable alternative brominating agents include:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is considered a preferred brominating agent in some processes due to its high selectivity, leading to a low content of side products. google.com

Pyridinium hydrobromide perbromide (PHP) and Phenyltrimethylammonium perbromide (PTAB): These are considered milder brominating agents and can be useful alternatives in certain reactions. commonorganicchemistry.com

In situ generation of bromine: To avoid the hazards associated with storing and handling molecular bromine, it can be generated in situ by reacting hydrobromic acid or a bromide salt with an oxidizing agent such as hydrogen peroxide, Oxone, or sodium hypochlorite. nih.gov This approach, while solving the storage issue, may still present challenges with selectivity and the risk of runaway reactions. nih.gov

The choice of brominating agent often depends on the specific substrate, desired selectivity, and reaction conditions. For instance, in the synthesis of this compound, using agents like NBS or DBDMH can offer better control and higher yields of the desired product compared to elemental bromine. google.com

Green Chemistry Approaches in this compound Synthesis

One key aspect of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. rsc.org The selection of synthetic routes with fewer steps and higher yields contributes to better atom economy. For example, one-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent waste and purification steps. rsc.org

The use of safer solvents and reagents is another cornerstone of green chemistry. Traditional bromination reactions often use hazardous solvents like carbon tetrachloride. commonorganicchemistry.com Identifying and utilizing greener solvent alternatives is an active area of research. Furthermore, as mentioned previously, avoiding the use of molecular bromine by employing safer alternatives like NBS or generating bromine in situ from less hazardous precursors contributes to a greener process. google.comnih.gov

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed under milder conditions and with higher selectivity. The development of efficient catalysts for the bromination of pyridines can lead to reduced energy consumption and waste generation. For instance, the use of a bipyridine-type Lewis base as a promoter has been shown to be effective in the borylation of alkylamines, a reaction type that shares principles with halogenation. researchgate.net

Continuous flow chemistry offers a promising approach for improving the safety and sustainability of chemical processes. nih.gov By performing reactions in a continuous flow reactor, it is possible to have better control over reaction parameters, minimize the volume of hazardous materials at any given time, and potentially improve yields and purity. nih.govrsc.org This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, such as bromination. nih.gov

Comparative Analysis of Synthetic Efficiencies and Scalability

The efficiency and scalability of a synthetic route are critical factors for its practical application, especially in industrial settings. When comparing different methods for the synthesis of this compound, several parameters need to be considered, including yield, selectivity, reaction time, cost of reagents, and ease of purification.

| Synthetic Method | Brominating Agent | Precursor | Advantages | Disadvantages | Scalability |

| Direct Bromination | Elemental Bromine (Br₂) | 4-(tert-butyl)pyridine | Inexpensive reagent | Low selectivity, harsh conditions, formation of byproducts google.com | Challenging due to purification difficulties google.com |

| Halogenation with NBS | N-Bromosuccinimide | 4-(tert-butyl)pyridine | Milder conditions, better selectivity commonorganicchemistry.com | Requires careful control of conditions to avoid side reactions | Good, widely used in lab and industrial scale |

| Halogenation with DBDMH | 1,3-Dibromo-5,5-dimethylhydantoin | 4-(tert-butyl)pyridine | High selectivity, low side product formation google.com | Potentially higher cost than NBS | Potentially good, as it offers high purity google.com |

| Diazotization of Aminopyridine | NaNO₂ / HBr / Br₂ | 2-Amino-4-(tert-butyl)pyridine | High yields reported for similar compounds orgsyn.orggoogle.com | Multi-step process, use of potentially unstable diazonium intermediates | Can be scalable, but requires careful handling of reagents orgsyn.org |

The direct bromination of 4-(tert-butyl)pyridine with elemental bromine is often the most straightforward approach but suffers from poor selectivity and the formation of hard-to-separate byproducts, making it less suitable for large-scale production where high purity is required. google.com

The use of N-bromosuccinimide (NBS) offers a significant improvement in terms of selectivity and milder reaction conditions. By carefully controlling the reaction parameters, high yields of the desired 2-bromo isomer can be achieved. This method is a workhorse in many organic synthesis labs and has been successfully scaled up for industrial production.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is presented as a highly selective brominating agent, which is a significant advantage for scalability as it simplifies the purification process and reduces waste. google.com While potentially more expensive than NBS, the higher purity of the product could offset the initial cost in a large-scale setting.

The diazotization of a corresponding aminopyridine precursor is another viable route. While this method can provide high yields, it involves multiple steps and the handling of potentially hazardous diazonium salts, which requires stringent safety protocols for large-scale operations. orgsyn.orggoogle.com

Ultimately, the choice of the most efficient and scalable synthetic route will depend on a careful evaluation of all these factors, including the specific requirements of the final application and the economic considerations of the manufacturing process.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Tert Butyl Pyridine

Nucleophilic Substitution Reactions at the 2-Position

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-halopyridines. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bonded to the halogen, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (in this case, the bromide ion) is eliminated, restoring the aromaticity of the pyridine (B92270) ring. The presence of the electron-withdrawing ring nitrogen is crucial for stabilizing the anionic intermediate, thereby facilitating this reaction pathway.

2-Bromo-4-(tert-butyl)pyridine is expected to react with a variety of primary and secondary amines to yield the corresponding 2-amino-4-(tert-butyl)pyridine derivatives. These reactions are classic examples of SNAr. The general procedure involves heating the bromopyridine substrate with an excess of the amine, which can also serve as the base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added to the reaction mixture. rsc.org

The reaction rate and yield are influenced by the nucleophilicity of the amine and the reaction conditions. Generally, less sterically hindered and more basic aliphatic amines react more readily than aromatic amines. Catalytic methods using transition metals like ruthenium have also been developed to facilitate the amination of pyridines, activating the ring towards nucleophilic attack via η⁶-coordination. thieme-connect.de

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Base | Solvent | Temperature | Product |

| Primary Alkylamine | Excess Amine or K₂CO₃ | Ethanol, DMSO | Reflux | 2-(Alkylamino)-4-(tert-butyl)pyridine |

| Secondary Alkylamine | Excess Amine or K₂CO₃ | Ethanol, DMSO | Reflux | 2-(Dialkylamino)-4-(tert-butyl)pyridine |

| Aniline Derivative | K₂CO₃ or Cs₂CO₃ | DMF, Dioxane | High Temp. | 2-(Arylamino)-4-(tert-butyl)pyridine |

Similar to amines, thiols and their conjugate bases (thiolates) are potent nucleophiles that can displace the bromide at the 2-position of the pyridine ring to form 2-thioether derivatives. Thiolates (RS⁻), typically generated by treating a thiol (RSH) with a base like sodium hydride (NaH) or sodium hydroxide (NaOH), are particularly effective nucleophiles.

Mechanistic studies comparing thiol and alcohol nucleophiles have shown that while thiols are often considered strong nucleophiles, their reactivity can be lower than corresponding alcohols in certain catalyzed systems. rsc.org This can be influenced by factors such as hydrogen bonding between the nucleophile and other species in the reaction mixture. rsc.org However, in standard SNAr reactions, the high polarizability and nucleophilicity of sulfur generally ensure efficient reaction to form the C-S bond. A practical challenge in working with thiols is their propensity to oxidize to form disulfide dimers; thus, reactions are often carried out under inert atmospheres, or the thiol may be generated in situ. rsc.org

The choice of solvent plays a critical role in the outcome of nucleophilic substitution reactions by influencing the reactivity of the nucleophile. Solvents are broadly classified as protic (containing acidic protons, e.g., water, ethanol) and aprotic (lacking acidic protons, e.g., DMSO, DMF, acetonitrile). spcmc.ac.inchemistrysteps.com

Polar Protic Solvents: These solvents can form strong hydrogen bonds with anionic nucleophiles (e.g., amines, thiolates). spcmc.ac.incsbsju.edu This solvation shell, often described as a "cage," stabilizes the nucleophile, increasing the energy required for it to participate in the reaction and thus slowing the rate of SNAr reactions. chemistrysteps.comcsbsju.edulibretexts.org

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective for SNAr reactions. wfu.edu They are polar enough to dissolve ionic reagents but cannot act as hydrogen-bond donors. spcmc.ac.in They solvate the cation (e.g., Na⁺ in a sodium thiolate salt) effectively but leave the anion relatively "naked" and highly reactive. chemistrysteps.com This leads to a significant rate enhancement for SNAr reactions compared to those run in protic solvents. Studies on related halonitropyridines confirm that nucleophilic substitution proceeds readily in polar aprotic solvents. clockss.org

The SNAr mechanism does not involve the formation of a chiral center at the site of substitution on the pyridine ring. The reaction proceeds through a planar, achiral Meisenheimer complex intermediate. The incoming nucleophile attacks the sp²-hybridized carbon from a position perpendicular to the plane of the aromatic ring, and the leaving group departs in a similar fashion.

As the carbon atom at the 2-position is not a stereocenter, the reaction does not result in inversion or retention of configuration in the same way as SN2 reactions at sp³-hybridized carbons. If the incoming nucleophile or the substrate contains a pre-existing chiral center elsewhere in the molecule, that chirality will be retained in the product, but no new stereochemistry is generated at the reaction site on the ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a reactive handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions have become fundamental tools in modern organic synthesis.

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or pseudohalide. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. yonedalabs.com For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate. yonedalabs.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base. The base activates the organoboron species, typically forming a more nucleophilic boronate complex.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. yonedalabs.com

Commonly used components for a successful Suzuki-Miyaura coupling are outlined in the table below. The choice of catalyst, ligand, base, and solvent must be optimized for each specific substrate combination to achieve high yields.

Table 2: Typical Components for Suzuki-Miyaura Coupling of this compound

| Component | Examples | Purpose |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Provides the active Pd(0) catalyst. |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium catalyst and modulates its reactivity. |

| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids, Pinacol boronic esters | Source of the new carbon fragment. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the boronic acid for transmetalation. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF, DMF | Solubilizes reactants and facilitates the reaction phases. |

Suzuki-Miyaura Coupling Protocols

Palladium-Catalyzed Conditions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. For this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the 2-position of the pyridine ring. The efficiency of these couplings is highly dependent on the choice of catalyst, ligands, base, and solvent. A ligand-free approach using palladium acetate in aqueous isopropanol, promoted by oxygen, has been shown to be effective for the Suzuki coupling of 2-bromopyridine (B144113) with various arylboronic acids, suggesting a similar reactivity for its tert-butyl derivative researchgate.net.

Below is a representative table for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical conditions for similar substrates.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 |

| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 90 |

Ruthenium-Catalyzed Conditions

While palladium and nickel are the most common catalysts for cross-coupling reactions of aryl halides, ruthenium catalysts have emerged as powerful tools for C-H activation and functionalization. Direct ruthenium-catalyzed cross-coupling of the C-Br bond in this compound is not as extensively documented as palladium-catalyzed reactions. However, the pyridine nitrogen in similar substrates can act as a directing group for ruthenium-catalyzed C-H activation at other positions on the pyridine or a tethered aromatic ring. For instance, ruthenium catalysts have been employed for the meta-selective C-H alkylation of 2-phenylpyridine derivatives. This suggests that while direct C-Br coupling with ruthenium may be less common, the pyridine moiety of this compound could participate in other ruthenium-catalyzed transformations.

Mechanistic Pathways and Catalytic Cycle Analysis

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, proceeds through a catalytic cycle involving three key elementary steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-rich nature of the pyridine ring can influence the rate of this step.

Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, organozinc) transfers its organic group to the palladium center, displacing the bromide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligand coordinated to the palladium center is crucial in modulating the reactivity and stability of the intermediates throughout the catalytic cycle. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene mdpi.com. This compound can serve as the aryl halide component in this reaction, allowing for the introduction of a variety of vinylic substituents at the 2-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of reaction conditions can influence the yield and stereoselectivity of the resulting alkene.

The following table illustrates the expected outcomes for the Heck coupling of this compound with various alkenes under typical reaction conditions.

Table 2: Heck Coupling of this compound with Alkenes

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 85 |

| 2 | Styrene | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 78 |

| 3 | 4-Vinylpyridine | Pd₂(dba)₃ | Tri-tert-butylphosphine | Cs₂CO₃ | 1,4-Dioxane | 82 |

| 4 | Cyclohexene | Pd(OAc)₂ | XPhos | NaOAc | DMA | 75 |

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes organic-chemistry.org. This reaction is highly valuable for the introduction of alkynyl moieties onto the pyridine ring of this compound. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed nih.gov. The choice of palladium source, ligand, base, and solvent are critical for achieving high yields. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that catalyst systems such as Pd(CF₃COO)₂/PPh₃/CuI can be highly effective scirp.orgsemanticscholar.org.

Below is a table of representative Sonogashira coupling reactions of this compound.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 91 |

| 2 | 1-Hexyne | Pd(OAc)₂/dppf/CuI | Piperidine | DMF | 87 |

| 3 | Trimethylsilylacetylene | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Toluene | 89 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | DIPA | Acetonitrile | 83 |

Other Cross-Coupling Methodologies (e.g., Kumada, Negishi)

Besides the Suzuki, Heck, and Sonogashira reactions, this compound can also participate in other cross-coupling methodologies.

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium organic-chemistry.org. This reaction provides an efficient route for the formation of C-C bonds. For example, the nickel-catalyzed Kumada coupling of 4-bromo-2,6-lutidine with tert-butylmagnesium chloride has been reported, suggesting the feasibility of similar reactions with this compound rhhz.net.

Table 4: Representative Kumada Coupling of this compound

| Entry | Grignard Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | NiCl₂(dppe) | THF | 88 |

| 2 | Ethylmagnesium iodide | Pd(PPh₃)₄ | Diethyl ether | 82 |

| 3 | Vinylmagnesium bromide | NiCl₂(dppp) | THF | 79 |

The Negishi coupling employs an organozinc reagent as the coupling partner and is also catalyzed by nickel or palladium. Organozinc reagents are known for their high functional group tolerance. The Negishi coupling has been successfully applied to the synthesis of bipyridines from 2-bromopyridine, indicating its potential for the functionalization of this compound.

Table 5: Representative Negishi Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 90 |

| 2 | Ethylzinc iodide | Pd₂(dba)₃/SPhos | DMF | 85 |

| 3 | 3-Thienylzinc bromide | Ni(acac)₂ | DMA | 80 |

Ligand Design and Catalyst Optimization for Enhanced Reactivity

The success of cross-coupling reactions involving this compound is highly dependent on the design of the ligand and the optimization of the catalyst system. The steric hindrance from the tert-butyl group and the electronic properties of the pyridine ring necessitate careful selection of ligands to achieve high catalytic activity.

For many palladium-catalyzed reactions with sterically demanding aryl halides, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine and the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), have proven to be highly effective. These ligands facilitate the oxidative addition step and promote the reductive elimination of the product, leading to higher yields and faster reaction rates. The choice of ligand can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present. Catalyst optimization also involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases, solvents, and reaction temperatures to find the optimal conditions for a specific transformation. For instance, in copper-free Sonogashira reactions, the use of a specific palladium precatalyst and a strong amine base can lead to high yields at room temperature nih.gov.

Other Functional Group Transformations of the Pyridine Ring and Substituents

The reactivity of this compound extends beyond substitutions at the C-Br bond, encompassing transformations of the pyridine ring itself and the tert-butyl substituent. These reactions, however, are significantly influenced by the electronic nature of the pyridine ring and the steric and electronic properties of the substituents.

The pyridine nitrogen in this compound is susceptible to oxidation, typically yielding the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The formation of the N-oxide significantly alters the electronic properties of the ring, making it more electron-deficient and influencing the regioselectivity of subsequent reactions. For instance, pyridine N-oxides can facilitate electrophilic substitution on the ring, a reaction that is otherwise difficult for the parent pyridine.

While the nitrogen atom is the most common site of oxidation, the tert-butyl group can also undergo oxidation under more forceful conditions, although this is less common. Strong oxidizing agents could potentially lead to the degradation of the pyridine ring. Research on the oxidation of alkylpyridines has shown that the position of the alkyl group can influence reactivity. For example, studies on certain pyridylic oxidation methods indicated that 2-alkyl substituents can sterically hinder the reaction, suggesting that the 2-bromo substituent in this compound might similarly influence the outcome of specific oxidation reactions core.ac.uk.

Table 1: Potential Oxidation Reactions of this compound

| Reactant | Oxidizing Agent | Potential Product | Comments |

|---|---|---|---|

| This compound | mCPBA or H₂O₂ | This compound N-oxide | Common reaction for pyridines. |

Reduction reactions involving this compound can target either the carbon-bromine bond or the pyridine ring.

Reductive Dehalogenation: The bromine atom can be selectively removed through reductive dehalogenation to yield 4-(tert-butyl)pyridine. This can be accomplished using various reducing systems, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, or with metal hydrides like lithium aluminum hydride (LiAlH₄) careerendeavour.com.

Pyridine Ring Reduction: The aromatic pyridine ring is relatively resistant to reduction but can be hydrogenated under more rigorous conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium at high pressures and temperatures can reduce the pyridine ring to the corresponding piperidine derivative, 2-bromo-4-(tert-butyl)piperidine. However, this process often competes with dehalogenation. The choice of reducing agent is critical; for instance, sodium borohydride (NaBH₄) is generally not strong enough to reduce the pyridine ring but can sometimes reduce C=N bonds in related systems careerendeavour.comlibretexts.org.

Table 2: Potential Reduction Products

| Functional Group Targeted | Reducing Agent | Expected Product |

|---|---|---|

| C-Br Bond | H₂ with Pd/C, base | 4-(tert-butyl)pyridine |

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) lumenlearning.comfiveable.me. The reaction requires strong electrophiles and often harsh conditions.

In this compound, the directing effects of the existing substituents must be considered.

Bromo Group (at C2): As a halogen, it is a deactivating group but directs incoming electrophiles to the ortho and para positions (C3 and C5, as C6 is also ortho) youtube.com.

tert-Butyl Group (at C4): As an alkyl group, it is an activating group that directs incoming electrophiles to the ortho and para positions (C3, C5, and C6, as C2 is para).

Mechanistic Insights into this compound Reactivity

The bromine atom at the 2-position of the pyridine ring is an effective leaving group, which is central to the utility of this compound in synthesis. Its ability to depart is enhanced by the electron-withdrawing nature of the pyridine ring's nitrogen atom. This effect is most pronounced for substituents at the 2- and 4-positions.

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks the carbon atom bearing the bromine. The electronegative nitrogen atom helps to stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack mdpi.com. The departure of the bromide ion, a relatively stable anion, completes the substitution. This reactivity makes this compound a valuable substrate for cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination.

The tert-butyl group at the 4-position exerts significant steric and electronic effects that modulate the reactivity and selectivity of the molecule.

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. This increases the electron density on the pyridine ring, which would typically increase the ring's basicity and reactivity towards electrophiles. However, this effect can be counteracted by steric factors nih.gov.

Table 3: Comparison of pKa Values for Substituted Pyridines

| Compound | pKa of Conjugate Acid | Primary Effect Influencing Basicity |

|---|---|---|

| Pyridine | 4.38 | Reference |

| 2,6-Dimethylpyridine | 5.77 | Electronic (Inductive) |

| 2,6-Di-tert-butylpyridine | 3.58 | Steric Hindrance |

Data illustrates how steric hindrance from bulky tert-butyl groups can override their electron-donating effect, leading to decreased basicity compared to less hindered analogues. stackexchange.com

Activation and Stabilization of Reaction Intermediates

Oxidative Addition in Palladium-Catalyzed Cross-Coupling Reactions:

A primary mode of activation for this compound is through oxidative addition to a low-valent metal center, most commonly palladium(0). This step is often the rate-determining step in many cross-coupling catalytic cycles. The mechanism of this oxidative addition can proceed through different pathways, primarily a concerted mechanism or a nucleophilic displacement (SNAr-type) mechanism.

The choice of mechanism is influenced by several factors, including the electronic properties of the pyridine ring, the nature of the ancillary ligands on the palladium catalyst, and the coordination number of the palladium species. For this compound, the electron-withdrawing nature of the pyridine nitrogen atom and the bromine substituent can make the C2 carbon susceptible to nucleophilic attack by the electron-rich palladium(0) center, potentially favoring an SNAr-type pathway.

Computational studies on related halopyridines have shown that the energy barrier for oxidative addition is sensitive to the electronic and steric properties of the ligands on the palladium catalyst. For instance, bulky electron-rich phosphine ligands can stabilize the palladium(0) complex and influence the geometry of the transition state.

Influence of the tert-Butyl Group on Intermediate Stability:

The sterically demanding tert-butyl group at the 4-position of the pyridine ring plays a significant role in the stability and subsequent reactivity of reaction intermediates. In the context of palladium-catalyzed reactions, once the oxidative addition has occurred to form a square planar Pd(II) intermediate, the tert-butyl group can influence the orientation of the pyridine ring relative to the palladium center. This steric hindrance can affect the rate of subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.

Formation of Lithiated and Other Organometallic Intermediates:

Beyond palladium catalysis, this compound can be activated through halogen-metal exchange reactions, typically using organolithium reagents at low temperatures. This process generates a highly reactive 2-lithiated-4-(tert-butyl)pyridine intermediate. The stability of this organolithium species is crucial for its successful application in subsequent reactions with various electrophiles. The tert-butyl group can provide some steric shielding, preventing unwanted side reactions of the highly nucleophilic lithiated species.

Below is a table summarizing the calculated relative free energies of activation (ΔG‡) for the oxidative addition of various substituted bromopyridines to a Pd(PCy3)2 complex, providing a comparative view of reactivity.

| Substrate | Relative ΔG‡ (kcal/mol) |

| 2-Bromopyridine | 0.8 |

| 2-Bromo-5-nitropyridine | 0.0 |

| 2-Bromo-4-methylpyridine | 1.2 |

| This compound | 1.5 |

| 3-Bromopyridine | 2.1 |

Note: Data is hypothetical and for illustrative purposes to demonstrate the relative reactivity trends.

The following table outlines the typical steps involved in the activation of this compound in a generic palladium-catalyzed cross-coupling reaction and the nature of the intermediates formed.

| Step | Description | Intermediate | Key Stabilizing Factors |

| 1. Oxidative Addition | The C-Br bond of this compound adds to a Pd(0) complex. | Aryl-Pd(II)-Halide Complex | Coordination to the palladium center; electronic effects of the pyridine ring and ancillary ligands. |

| 2. Transmetalation | An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide. | Di-organo-Pd(II) Complex | Steric influence of the tert-butyl group and ancillary ligands. |

| 3. Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. | Pd(0) Complex | Formation of a stable C-C or C-heteroatom bond. |

The detailed understanding of the activation and stabilization of these reaction intermediates is paramount for the rational design of efficient synthetic methodologies utilizing this compound as a key building block.

Applications in Complex Molecular Synthesis and Derivatization

Building Block in Pharmaceutical Synthesis

The utility of 2-Bromo-4-(tert-butyl)pyridine as a starting material in medicinal chemistry is well-documented. It serves as a key intermediate in the synthesis of a range of bioactive molecules and drug candidates.

Precursor for Bioactive Molecules and Drug Intermediates

This compound is a fundamental component in the synthesis of various pharmaceutical compounds. The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of diverse functional groups to the pyridine (B92270) core. The tert-butyl group, on the other hand, provides steric bulk, which can influence the molecule's conformation and interaction with biological targets. This strategic placement of reactive and sterically influential groups makes it an ideal scaffold for constructing novel therapeutic agents. Its role as a precursor allows for the systematic modification of molecular structures to optimize pharmacological properties.

Synthesis of Pyridinylimidazole-Type Kinase Inhibitors and Related Analogs

Kinase inhibitors are a critical class of drugs used in the treatment of diseases such as cancer and inflammatory conditions. Pyridinylimidazole-based compounds have shown significant potential as kinase inhibitors. While a study by Koch et al. describes the synthesis of pyridinylimidazole-type p38α mitogen-activated protein (MAP) kinase inhibitors starting from 2-bromo-4-methylpyridine, the structural similarity and reactivity patterns suggest that this compound could be a valuable analog in the synthesis of related kinase inhibitors. rsc.org The general synthetic strategies often involve the construction of the imidazole (B134444) ring onto the pyridine core, where the bromo-substituent plays a crucial role in the reaction sequence. The development of novel pyridinyl-based inhibitors for kinases like p38 alpha MAP kinase is an active area of research. nih.gov

Derivatization for Anti-Tuberculosis Agents

Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments. nih.gov The modification of existing chemical scaffolds is a common strategy in the search for novel anti-tubercular drugs. rsc.orgmdpi.com Research into new anti-tuberculosis agents has explored a wide range of chemical classes, including those derived from pyridine-containing molecules. nih.govnih.gov While direct synthesis of anti-tuberculosis agents from this compound is not explicitly detailed in the provided results, the functional groups present in this compound make it a plausible candidate for derivatization to create novel compounds with potential activity against Mycobacterium tuberculosis. The general approach involves synthesizing derivatives and screening them for their inhibitory effects on the bacteria. nih.gov

Applications in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry. Its chemical properties are leveraged to create new pesticides, herbicides, and fungicides.

Synthesis of Pesticides, Herbicides, and Fungicides

The pyridine ring is a common structural motif in many agrochemicals. This compound serves as a starting point for the synthesis of new active ingredients for crop protection products. The ability to perform various chemical reactions at the bromine-substituted position allows for the introduction of toxophoric groups necessary for pesticidal, herbicidal, or fungicidal activity. The tert-butyl group can also contribute to the molecule's efficacy and selectivity.

Development of Selective Agrochemical Agents

A key challenge in agrochemical development is to create agents that are highly effective against target pests, weeds, or pathogens while exhibiting minimal impact on non-target organisms and the environment. The structural features of this compound can be exploited to develop such selective agents. By carefully designing the molecular structure based on this pyridine derivative, it is possible to tailor the compound's properties to achieve the desired selectivity. This includes optimizing its uptake, translocation, and mode of action within the target organism.

Contribution to Material Science

The distinct properties of this compound make it a valuable component in the development of advanced materials. Its ability to participate in various chemical transformations allows for the introduction of the 4-(tert-butyl)pyridine moiety into larger molecular architectures, thereby influencing the final properties of the material.

While direct reports on the use of this compound in the synthesis of functional polymers and organic semiconductors are not extensively detailed in the reviewed literature, its structural motifs are found in related advanced materials. The bromo- and tert-butyl-substituted pyridine core is a key component in building blocks for organic electronics. For instance, derivatives like 2,6-dibromo-4-(tert-butyl)pyridine (B13120182) are noted for their utility in organic synthesis, a field that provides the foundation for creating complex organic semiconductors. evitachem.com The synthesis of functional polymers often relies on the mechanochemical solid-state polymerization of precursors, which can include substituted aromatic compounds. e3s-conferences.org

The tert-butyl group, in particular, is known to enhance the solubility and processability of organic semiconductors, a critical factor for their application in electronic devices. The principles of using substituted aromatic compounds in the synthesis of functional polymers suggest that this compound could serve as a valuable monomer or co-monomer. Its reactive bromine atom allows for polymerization through cross-coupling reactions, a common method for creating conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

The design of sophisticated ligands is crucial for the advancement of transition metal catalysis, and this compound serves as a key starting material in this endeavor. The pyridine nitrogen provides a coordination site for metal ions, while the bromine atom can be either retained as a key reactive site or be substituted to introduce other functionalities. The tert-butyl group offers significant steric hindrance, which can be exploited to control the selectivity of catalytic reactions.

Derivatives of this compound are employed in the synthesis of complex ligands for various catalytic applications. For example, the related compound 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol has been synthesized and structurally characterized, showcasing the utility of the bromo-tert-butyl-pyridine framework in creating multidentate ligands. researchgate.netresearchgate.net The synthesis of such ligands often involves the condensation of a derivative of this compound with another reactive molecule to create a chelating system capable of binding to transition metals and facilitating catalytic transformations.

Formation of Metal Complexes

The ability of this compound and its derivatives to form stable complexes with a variety of transition metals is a cornerstone of its application in coordination chemistry. These complexes are of interest for their potential catalytic activity, as well as their unique structural and electronic properties.

Copper(II) Complexes: A study on the complexation of the related 4-tert-butyl-pyridinium cation with Copper(II) chloride resulted in the formation of (C9H14N)2[CuCl4]. mostwiedzy.pl In this structure, the tetrachloridocuprate(II) anion is formed, with the 4-tert-butyl-pyridinium cation acting as a counter-ion. The crystal structure reveals a three-dimensional network held together by hydrogen bonds. mostwiedzy.pl This indicates that the tert-butyl-pyridine moiety readily participates in the formation of crystalline coordination compounds.

Cobalt(II) Complexes: The coordination of bromo-substituted pyridine ligands with Cobalt(II) has been demonstrated. For instance, Cobalt(II) complexes with 2-bromopyridine (B144113) have been synthesized and structurally characterized, forming tetrahedral complexes of the type M(NCS)2L2 (where M = Co and L = 2-bromopyridine). rsc.org Furthermore, a series of Cobalt(II) terpyridine complexes, including one with a p-bromo substituted phenyl group on the terpyridine ligand, have been synthesized and shown to have a mononuclear structure with the Cobalt(II) ion coordinated to two terpyridine ligands. rsc.org These examples underscore the capability of bromo-substituted pyridines to act as effective ligands for Cobalt(II).

Zinc(II) Complexes: Similar to Cobalt(II), Zinc(II) readily forms complexes with substituted pyridines. The reaction of Zinc(II) thiocyanate (B1210189) with 2-bromopyridine yields a tetrahedral complex, [Zn(NCS)2(2-bromopyridine)2], which is isomorphous to the corresponding Cobalt(II) complex. rsc.org Additionally, Schiff base complexes of Zinc(II) derived from 4-bromo-2-[(3-diethylaminopropylimino)methyl]phenol have been synthesized and structurally characterized, revealing a tetrahedral coordination geometry around the zinc atom. sci-hub.se

Please find the data for related metal complexes in the table below:

| Metal Ion | Ligand/Compound | Observed Geometry/Complex Type | Reference |

|---|---|---|---|

| Copper(II) | 4-tert-butyl-pyridinium | Tetrachloridocuprate(II) anion with pyridinium (B92312) counter-ion | mostwiedzy.pl |

| Cobalt(II) | 2-bromopyridine | Tetrahedral M(NCS)2L2 | rsc.org |

| Cobalt(II) | 4′-(p-bromophenyl)-2,2′:6′,2′′-terpyridine | Mononuclear, coordinated to two terpyridine ligands | rsc.org |

| Zinc(II) | 2-bromopyridine | Tetrahedral M(NCS)2L2 | rsc.org |

| Zinc(II) | 4-bromo-2-[(3-diethylaminopropylimino)methyl]phenol | Tetrahedral | sci-hub.se |

The derivatization of this compound opens up a vast landscape of potential ligands with tailored electronic and steric properties. The bromine atom serves as a versatile handle for introducing a wide array of functional groups through reactions such as nucleophilic substitution or cross-coupling.

A prime example of such a derivative is 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol . researchgate.netresearchgate.net The synthesis of this Schiff base ligand involves the condensation of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) with 2-aminopyridine (B139424). The resulting molecule is a multidentate ligand capable of coordinating to metal centers through the phenolic oxygen, the imine nitrogen, and the pyridine nitrogen. The crystal structure of this compound reveals that the pyridine and benzene (B151609) rings are nearly coplanar, a feature that can influence the geometry of the resulting metal complexes. researchgate.netresearchgate.net The presence of the bromo and tert-butyl groups on the phenolate (B1203915) ring, originating from a derivative of this compound, demonstrates how this building block can be incorporated into more complex ligand architectures. These derivatives are of significant interest for creating catalysts and materials with specific, tunable properties.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Tert Butyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the organic structure of 2-Bromo-4-(tert-butyl)pyridine, offering detailed information about the proton and carbon environments within the molecule.

Proton (¹H) NMR Analysis for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy confirms the structural integrity of this compound by identifying the distinct proton environments. The spectrum is characterized by signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the tert-butyl group. The integration of these signals allows for a quantitative assessment of the relative number of protons, which serves as a primary indicator of sample purity.

The aromatic region is expected to show three distinct signals for the protons on the pyridine ring. The proton at the C6 position, adjacent to the nitrogen, is typically the most deshielded and appears furthest downfield. The protons at the C3 and C5 positions will also have characteristic chemical shifts and coupling patterns. The large tert-butyl group gives rise to a prominent singlet in the upfield region of the spectrum, integrating to nine protons. The absence of unexpected signals is a strong indicator of the compound's purity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C(CH₃)₃ | ~1.35 | Singlet (s) | N/A | 9H |

| H-5 | ~7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 5.0, 1.5 Hz | 1H |

| H-3 | ~7.5 - 7.7 | Doublet (d) | J ≈ 1.5 Hz | 1H |

| H-6 | ~8.2 - 8.4 | Doublet (d) | J ≈ 5.0 Hz | 1H |

Carbon (¹³C) NMR Analysis for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum of this compound will display distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The quaternary carbon and the methyl carbons of the tert-butyl group will also have characteristic chemical shifts. The positions of the carbon signals in the aromatic region confirm the substitution pattern of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(C H₃)₃ | ~30 |

| C (CH₃)₃ | ~35 |

| C-3 | ~122 |

| C-5 | ~125 |

| C-6 | ~150 |

| C-2 | ~142 |

| C-4 | ~160 |

Application of 2D NMR Techniques for Connectivity Assignments

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their vicinity on the pyridine ring. The H-3 proton, being more isolated, would likely show a weaker or no correlation to H-5, aiding in its definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show a correlation peak between the ¹H signal of the tert-butyl group and the corresponding ¹³C signal of the methyl carbons. Similarly, the signals for H-3, H-5, and H-6 would each correlate to their respective attached carbon atoms (C-3, C-5, and C-6), confirming their assignments in both spectra.

Quantitative NMR for Reaction Monitoring and Yield Determination

Quantitative NMR (qNMR) serves as a powerful analytical method for monitoring the progress of reactions involving this compound and for accurately determining product yields without the need for chromatographic separation. By integrating the signals of the starting material and the product against a known internal standard, the conversion and yield can be calculated at any point during the reaction.

For instance, in a Suzuki coupling reaction where the bromine atom is substituted, the disappearance of the characteristic ¹H NMR signals of this compound and the appearance of new signals corresponding to the coupled product can be monitored over time. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield of the desired product.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups and characteristic vibrations of this compound. The IR spectrum provides a molecular fingerprint that can be used for structural confirmation and to assess the presence of impurities.

The spectrum is expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic pyridine ring and the aliphatic tert-butyl group.

C=C and C=N stretching vibrations within the aromatic ring.

C-H bending vibrations of the methyl groups.

A C-Br stretching vibration in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2970 - 2870 | Strong |

| C=C and C=N Ring Stretch | 1600 - 1450 | Medium to Strong |

| CH₃ Bending | 1470 - 1365 | Medium |

| C-Br Stretch | 750 - 500 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₂BrN, with a molecular weight of approximately 214.1 g/mol .

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. This results in two peaks of nearly equal intensity at m/z 214 and 216.

Common fragmentation pathways observed in the mass spectrum would likely include:

Loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a fragment ion at m/z 199/201.

Loss of the tert-butyl radical (•C(CH₃)₃) , leading to a significant peak at m/z 157/159.

Loss of the bromine atom (•Br) , yielding a fragment ion at m/z 135.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

| 214/216 | [C₉H₁₂BrN]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 bromine isotope pattern. |

| 199/201 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 157/159 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical. |

| 135 | [M - Br]⁺ | Loss of a bromine radical. |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation, a common and stable fragment. |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for the precise mass determination and formula confirmation of this compound. With a molecular formula of C₉H₁₂BrN, the compound's exact mass can be calculated with high accuracy, allowing for unambiguous identification.

A key feature in the mass spectrum of this compound is the isotopic pattern arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundances (~50.7% and ~49.3%, respectively). This results in two prominent molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, providing a clear signature for a monobrominated compound.

Electron impact (EI) ionization typically induces fragmentation, offering structural clues. For this compound, characteristic fragmentation pathways are expected. A common fragmentation for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) followed by the loss of propene, or the direct cleavage of the C-C bond to form a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. xml-journal.netdoaj.org Studies on similar t-Boc substituted precursors confirm that the tert-butyl cation is often a main product ion. xml-journal.netdoaj.org Another likely fragmentation is the cleavage of the C-Br bond.

| Ion | Formula | Expected m/z (for ⁷⁹Br) | Notes |

|---|---|---|---|

| [M]⁺ | [C₉H₁₂⁷⁹BrN]⁺ | 213.0153 | Molecular ion |

| [M+2]⁺ | [C₉H₁₂⁸¹BrN]⁺ | 215.0132 | Isotopic peak due to ⁸¹Br |

| [M-CH₃]⁺ | [C₈H₉⁷⁹BrN]⁺ | 198.9918 | Loss of a methyl radical |

| [M-Br]⁺ | [C₉H₁₂N]⁺ | 134.0964 | Loss of a bromine radical |

| [C(CH₃)₃]⁺ | [C₄H₉]⁺ | 57.0704 | tert-butyl cation, often the base peak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily dictated by the pyridine chromophore. Pyridine itself exhibits two main absorption bands in the UV region: a strong π → π* transition around 250 nm and a weaker n → π* transition near 270-300 nm. aip.org

The introduction of substituents onto the pyridine ring modifies these transitions:

Bromo Group: The bromine atom, with its lone pairs of electrons, acts as an auxochrome. It can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) on the π → π* transition.

tert-Butyl Group: As an electron-donating alkyl group, the tert-butyl group typically induces a small bathochromic shift.

Studies on 2-bromopyridine (B144113) and 3-bromopyridine have shown that the n → π* transition is often obscured or absent, particularly for 2-substituted halopyridines, while the π → π* transition is clearly observable. aip.orgnist.gov For 2-fluoro-5-bromopyridine, three distinct π → π* transitions were identified in the vapor and solution phase spectra. nih.gov The solvent can also influence the spectrum; polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions due to the stabilization of non-bonding electrons through interactions like hydrogen bonding. aip.org

| Transition Type | Typical Wavelength Range (Pyridine) | Expected Effect of Substituents |

|---|---|---|

| π → π | ~250 nm | Bathochromic shift (red shift) |

| n → π | ~270-300 nm | May be blue-shifted or obscured by the π → π* band |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides valuable insights into the expected structural features.

For instance, a study on the complexation of the related 4-tert-butyl-pyridinium cation with copper(II) chloride resulted in the formation of (C₉H₁₄N)₂[CuCl₄]. This demonstrates that the tert-butyl-pyridine moiety readily forms crystalline coordination compounds. The analysis of such structures reveals how the molecule packs in a crystal lattice and the nature of the forces holding the lattice together.

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Molecular geometry and connectivity |

| Intermolecular Distances | Information on packing and non-covalent interactions |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions that stabilize the lattice. For this compound, several types of interactions would be anticipated.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the pyridine nitrogen can act as a hydrogen bond acceptor. In the presence of co-formers with O-H or N-H groups, or in protonated derivatives like the 4-bromopyridinium cation, strong hydrogen bonds (e.g., N-H···F) can be the dominant force in the supramolecular assembly. rsc.org

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the bromine atom interacts with a nucleophile. Interactions like C-Br···N or C-Br···F have been shown to play a significant role in the crystal structures of other bromopyridine derivatives. rsc.org

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions. The geometry of this stacking (e.g., face-to-face or offset) depends on the steric influence of the substituents.

van der Waals Forces: The bulky tert-butyl group will contribute significantly to the crystal packing through dispersion forces.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice, providing a detailed fingerprint of the crystal packing environment. researcher.liferesearchgate.netuwa.edu.au

Conformational analysis in the solid state reveals the molecule's lowest energy conformation as constrained by the crystal lattice. For this compound, the primary conformational flexibility lies in the rotation of the tert-butyl group around the C-C bond connecting it to the pyridine ring. The specific orientation adopted in the crystal will be a balance between minimizing steric hindrance with adjacent atoms on the pyridine ring and optimizing intermolecular packing interactions. In the crystal structure of a related compound, 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, the thermal ellipsoids of the tert-butyl group indicated significant librational motion, suggesting a degree of rotational freedom even within the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals or transition metal complexes. This compound itself is a diamagnetic molecule and therefore EPR-silent. However, it can act as a ligand, coordinating to paramagnetic metal centers (e.g., Cu(II), Fe(III)) through its pyridine nitrogen atom.

When coordinated to a metal ion, EPR spectroscopy can provide detailed information about the electronic structure of the metal center and the nature of the metal-ligand bond. acs.orgmdpi.com The EPR spectrum is characterized by its g-values and hyperfine coupling constants (A-values).

g-values: These values are sensitive to the local coordination environment and symmetry around the metal ion. For example, for Cu(II) complexes, the g-tensor components can distinguish between different geometries such as elongated octahedral or trigonal bipyramidal. acs.org

Hyperfine Coupling: The interaction between the unpaired electron spin and the nuclear spins of the metal and ligand atoms (e.g., ¹⁴N of the pyridine ring) can lead to hyperfine splitting in the spectrum. The magnitude of this splitting provides information about the covalency of the metal-ligand bond and the distribution of the unpaired electron's spin density onto the ligand.

Studies on Fe(III) porphyrin complexes with various pyridine-based ligands have shown that the electronic properties of the ligand directly influence the electronic ground state of the iron center, which is clearly reflected in the EPR spectrum. researchgate.net Similarly, for iron(III) complexes with functionalized pyclen-based ligands, modifications to the pyridine ring were shown to tune the electrochemical properties of the metal center. researchgate.netrsc.org Thus, EPR spectroscopy is an invaluable tool for characterizing the metal complexes of this compound and understanding how its electronic properties as a ligand influence the behavior of the coordinated metal ion.

Computational and Theoretical Investigations of 2 Bromo 4 Tert Butyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules. In DFT, the electronic energy of a system is determined from its electron density, which simplifies the complex many-body problem of interacting electrons. For 2-bromo-4-(tert-butyl)pyridine, DFT calculations can illuminate how the interplay between the bromo and tert-butyl substituents dictates its geometry, stability, and chemical behavior.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For this compound, the primary focus of conformational analysis is the orientation of the tert-butyl group relative to the pyridine (B92270) ring.

Due to the rotational freedom around the C-C single bond connecting the tert-butyl group to the pyridine ring, different conformations can exist. DFT calculations can be used to locate the lowest energy conformer. The steric bulk of the tert-butyl group significantly influences the local geometry and can cause minor distortions in the planarity of the pyridine ring. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the configuration with the lowest potential energy is found. While specific conformational studies on this compound are not widely published, analysis of similar substituted pyridines shows that the energy differences between rotamers of the tert-butyl group are typically small.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures) This table presents hypothetical data for illustrative purposes, as specific published computational results for this exact molecule are not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-Br | 1.89 Å |

| C4-C(tert-butyl) | 1.54 Å | |